Product packaging for Pigment red 22(Cat. No.:CAS No. 6448-95-9)

Pigment red 22

Cat. No.: B021831
CAS No.: 6448-95-9
M. Wt: 426.4 g/mol
InChI Key: HVBDWKMAUMVFIY-QYQHSDTDSA-N
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Description

Overview of Pigment Red 22 in Scientific Inquiry

This compound is characterized by its molecular formula C₂₄H₁₈N₄O₄ and a molecular weight of 426.42 g/mol . dyestuffintermediates.comcymitquimica.comscbt.comcolorbloomdyes.comarctomsci.comechemi.com Structurally, it features a naphthalene (B1677914) backbone substituted with hydroxyl, nitro, and phenylamide groups, connected by an azo (-N=N-) bridge. This chromophore structure is primarily responsible for its vibrant red color, achieved by absorbing specific wavelengths of light and reflecting others.

Academic research involving this compound spans several fields, including chemistry, where it serves as a standard pigment for studying azo compounds, and biology, where it has been used in histological staining. Its stability and biocompatibility have also led to investigations in the medical field, particularly concerning drug delivery systems. Industrial applications, such as its use in inks, coatings, and plastics, are also subjects of research, focusing on its color strength and stability in these matrices.

Academic Significance and Research Trajectories of this compound

The academic significance of this compound lies in its representative nature as a monoazo pigment and its widespread use, which prompts research into its fundamental chemical and physical properties, as well as its interactions within complex systems. Research trajectories include exploring its synthesis routes, optimizing reaction conditions for yield and purity, and understanding its crystal structure and polymorphism. sdc.org.uk Studies also investigate its behavior under various environmental conditions, such as light exposure and the presence of strong oxidizers. The potential for the release of aromatic amines through the cleavage of the azo bond is another critical area of research, particularly in the context of its use in applications like tattoo inks. mst.dkindustrialchemicals.gov.aunih.govresearchgate.netnih.gov

Contextualization within Azo Pigment Research

This compound is a key example within the broader field of azo pigment research. Azo pigments, characterized by the azo functional group, constitute a large and diverse class of organic pigments. Research in this area focuses on understanding the relationship between chemical structure, crystal form, and pigment properties such as color, lightfastness, heat resistance, and migration fastness. sdc.org.ukmst.dk Studies on azo pigments often involve investigating synthesis methods, solid-state properties, and potential degradation pathways. mst.dkindustrialchemicals.gov.auresearchgate.net this compound, as a well-established monoazo pigment, serves as a reference compound in many comparative studies and investigations into the general behavior and characteristics of this pigment class. mst.dksypigment.comccchemical.com Research on azo pigments also includes assessing their environmental fate and potential for the release of harmful byproducts. mst.dkindustrialchemicals.gov.au

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₁₈N₄O₄ dyestuffintermediates.comcymitquimica.comscbt.comcolorbloomdyes.comarctomsci.comechemi.com
Molecular Weight426.42 g/mol dyestuffintermediates.comcymitquimica.comscbt.comcolorbloomdyes.comarctomsci.comechemi.com
CAS Number6448-95-9 dyestuffintermediates.comcymitquimica.comscbt.comcolorbloomdyes.comarctomsci.comechemi.com
C.I. Number12315 dyestuffintermediates.comcymitquimica.comccchemical.comepsilonpigments.com
Physical StateSolid, Red Powder cymitquimica.comcolorbloomdyes.comnih.gov
SolubilityInsoluble in water, slightly soluble in alcohol dyestuffintermediates.comcolorbloomdyes.com
LightfastnessRated 6/8
Heat ResistanceUp to 140°C

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: diazotization of an aromatic amine (specifically, 2-methyl-5-nitrobenzenamine) followed by coupling with a naphthol derivative (3-hydroxy-N-phenyl-2-naphthamide). dyestuffintermediates.comcolorbloomdyes.com The diazotization step is usually carried out in an acidic medium using hydrochloric acid and sodium nitrite (B80452) at low temperatures (0-5°C) to stabilize the diazonium salt intermediate. The subsequent coupling reaction with the naphthol derivative occurs under controlled pH and temperature conditions to yield the final azo pigment.

Research Findings Related to this compound

Research on this compound has provided detailed findings on its behavior and characteristics:

Photochemical Stability: Studies indicate that this compound can undergo photochemical cleavage of the azo bond when exposed to light, particularly UVB and sunlight, in organic solvents, leading to the formation of aromatic amines such as 5-nitro-o-toluidine and 4-nitrotoluene (B166481). industrialchemicals.gov.au

Crystal Structure and Properties: While specific detailed crystal structure information for this compound was not extensively found in the provided snippets, research on other azo pigments highlights the critical role of crystal structure and molecular packing in determining properties like color, stability, and fastness. sdc.org.ukresearchgate.netnih.govresearchgate.netiucr.org The physical form is a red powder. cymitquimica.comcolorbloomdyes.comnih.gov

Applications and Performance: Academic and industrial research confirms its widespread use in various applications due to its color strength and stability. dyestuffintermediates.comcolorbloomdyes.comsypigment.comepsilonpigments.com Studies evaluate its performance in different matrices like inks (water-based, solvent-based, offset), coatings, plastics, and textiles, assessing properties such as alkali resistance and soap fastness. dyestuffintermediates.comcolorbloomdyes.comsypigment.comepsilonpigments.com

Migration and Decomposition in Tissues: Research, particularly in the context of tattoo inks, has investigated the fate of this compound in the skin. Studies have shown a significant decrease in pigment concentration in tattooed skin over time, suggesting decomposition or migration. nih.govresearchgate.netnih.gov High concentrations of this compound have been detected in tattooed skin. nih.govresearchgate.net

Data on this compound Concentration in Tattooed Skin

Research involving the extraction and quantification of this compound from tattooed human skin specimens has provided data on pigment concentration.

Sample TypeMeasurement TimepointMean Pigment Concentration (mg/cm²)Range (mg/cm²)Source
Human Skin SpecimensDirectly after tattooing2.530.60 - 9.42 researchgate.netnih.gov
Human Skin SpecimensYears after tattooing0.077 ± 0.046Not specified researchgate.netnih.gov

This data indicates a substantial decrease in pigment concentration over time, estimated to be between 87% and 99%. researchgate.netnih.gov

Data on Lightfastness

This compound is reported to have a lightfastness rating of 6/8. Lightfastness is a measure of how resistant a pigment is to fading or discoloration when exposed to light. The blue wool scale, often used for this measurement, typically ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness). A rating of 6/8 suggests good to very good lightfastness.

Data on Heat Resistance

This compound is reported to have heat resistance up to 140°C. This property is crucial for applications involving processing at elevated temperatures, such as in plastics and some coating formulations.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can potentially alter its color properties and structure.

Mechanism of Action

The primary mechanism by which this compound imparts color is through the interaction of its azo group chromophore with light, absorbing specific wavelengths and reflecting others. Its stability under various environmental conditions is also a key aspect of its performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N4O4 B021831 Pigment red 22 CAS No. 6448-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMEPHFXJHGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052329
Record name C.I. Pigment Red 22
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl-
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CAS No.

6448-95-9
Record name Pigment Red 22
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Record name Pigment red 22
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl-
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Record name C.I. Pigment Red 22
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Record name 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide
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Record name PIGMENT RED 22
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Synthesis and Manufacturing Methodologies for Pigment Red 22

Fundamental Synthetic Routes and Reaction Conditions

The fundamental synthesis of Pigment Red 22 involves the reaction between a diazotized aromatic amine and a coupling component. google.comwikipedia.orgjchemrev.com

Azo Coupling Reactions

Azo coupling is a key reaction in the synthesis of azo pigments, including this compound. google.comwikipedia.orgjchemrev.com This electrophilic aromatic substitution reaction involves an aryldiazonium cation acting as the electrophile and an activated aromatic compound (the coupling agent) serving as the nucleophile. wikipedia.org Classical coupling agents for azo coupling reactions include phenols and naphthols. wikipedia.org The reaction typically occurs at the para position of the coupling agent, or at an ortho position if the para position is blocked. wikipedia.org

Diazotization of Aromatic Amines

The first step in the synthesis of this compound is the diazotization of an aromatic amine. colorbloomdyes.comcolorbloomdyes.comdyestuffintermediates.com The primary amine used for this compound synthesis is 4-chloro-2-nitroaniline (B28928) (MNA) or 2-methyl-5-nitrobenzenamine. colorbloomdyes.comcolorbloomdyes.comdyestuffintermediates.com Diazotization is typically carried out in an acidic medium using hydrochloric acid (HCl) and sodium nitrite (B80452) (NaNO₂) to form a diazonium salt. google.com This intermediate diazonium salt is reactive and relatively unstable, requiring controlled conditions. jchemrev.com Excess nitrous acid is often neutralized using sulfamic acid to prevent unwanted side reactions.

Coupling with Complementary Components

Following diazotization, the diazonium salt is coupled with a naphthol derivative. colorbloomdyes.comcolorbloomdyes.comdyestuffintermediates.com For this compound, the coupling component is naphthol AS (3-hydroxy-2-naphthanilide) or 3-Hydroxy-N-phenyl-2-naphthamide. colorbloomdyes.comcolorbloomdyes.comdyestuffintermediates.com The coupling reaction occurs under controlled pH and temperature conditions to yield the azo pigment. In the coupling phase, the naphthol AS is typically dissolved in an alkaline solution to activate the hydroxyl group, which facilitates the electrophilic substitution by the diazonium ion.

Reaction Environment Parameters (e.g., Acidic Conditions, Temperature Control)

Precise control of reaction environment parameters is crucial for the successful synthesis of this compound, influencing yield, purity, and pigment properties like particle size and crystallinity. google.com

During the diazotization step, low temperatures, typically between 0°C and 5°C, are maintained to stabilize the reactive diazonium ion and prevent its decomposition. google.com The process is carried out in an acidic medium. google.com

For the coupling reaction, a slightly acidic medium, with a pH typically ranging from 4 to 6, is optimal for the electrophilicity of the diazonium ion. However, the naphthol component is often dissolved in an alkaline solution (pH 8–10) initially to activate it before coupling. Temperature control during coupling is also important. Molar ratios of the reactants, specifically a 1:1 molar ratio of the aromatic amine (MNA or 2-methyl-5-nitrobenzenamine) to the coupling component (naphthol AS or 3-Hydroxy-N-phenyl-2-naphthamide), are critical to minimize unreacted starting materials.

The choice of solvent can impact the pigment's crystallinity and particle size. Polar aprotic solvents like dimethylformamide (DMF) can enhance coupling efficiency but may necessitate post-synthesis purification. The presence of additives, such as alkyl polyglycosides, during the coupling reaction can influence the pigment's application properties, including gloss, transparency, and tinctorial strength. google.comgoogle.com

Detailed research findings on the influence of synthesis conditions on pigment properties are available for related azo pigments like Pigment Red 57:1 and Pigment Red 48:2. Studies on Pigment Red 57:1 have investigated the effects of hydrochloric acid concentration during diazotization, calcium chloride amount for laking, and pH during coupling on electrical conductivity, particle size, and color characteristics. kci.go.krresearchgate.net Higher HCl concentration can lead to a brighter yellowish-red color due to smaller particle aggregate size. kci.go.krresearchgate.net The amount of charged ions and pH control during the laking step significantly influence "lake" formation and particle size. kci.go.krresearchgate.net

Here is a summary of typical reaction conditions for this compound synthesis based on available data:

StepReactantsConditionsKey Parameters
Diazotization4-chloro-2-nitroaniline (or 2-methyl-5-nitrobenzenamine), HCl, NaNO₂Acidic medium, 0-5°CTemperature, Acidity
CouplingDiazonium salt, Naphthol AS (or 3-Hydroxy-N-phenyl-2-naphthamide)Controlled pH (typically 4-6 for coupling, 8-10 for naphthol dissolution), Controlled TemperaturepH, Temperature, Molar Ratios (approx. 1:1)

Interactive Data Table: Typical Reaction Conditions

Industrial Scale Production Processes

Industrial scale production of this compound involves scaling up the fundamental diazotization and azo coupling reactions. google.comenvironmentclearance.nic.in Organic azo pigments are typically manufactured through chemical synthesis. finelandchem.comenvironmentclearance.nic.in

Large-Scale Azo Coupling

Large-scale azo coupling processes for pigments like this compound involve the reaction of a diazotized amine with a coupling component in a controlled environment. google.comgoogle.com The process conditions are carefully controlled to influence the physical form of the pigment, such as particle size and morphology, which in turn affect its application properties. google.com

Industrial production protocols involve mixing the aromatic amine with acid and water, cooling the mixture, and then adding a sodium nitrite solution for diazotization. google.comgoogle.com The resulting diazonium solution is then added to a suspension of the coupling component, which may be prepared by dissolving it in an alkaline solution. google.comgoogle.com The mixture is stirred for a specific duration, and the resulting crude pigment is isolated by filtration and washing. Drying and pulverizing steps follow to obtain the final pigment powder. google.comgoogle.com

Additives, such as alkyl polyglycosides, can be incorporated during the coupling reaction in industrial processes to improve pigment properties like gloss and transparency in applications such as water-based inks. google.comgoogle.com Heat treatment of the reaction mixture or the isolated pigment can also be performed. google.com The process may also involve the presence of carrier materials like barite or other additives such as amines and surfactants. google.com

Industrial manufacturing facilities for organic azo pigments, including this compound, involve specific equipment and processes for handling chemicals, conducting reactions, filtration, drying (e.g., spin flash dryers, belt dryers), and pulverizing. environmentclearance.nic.in Air pollution control measures, such as cyclone separators and bag filters, are typically in place to manage particulate matter generated during drying and pulverizing. environmentclearance.nic.in

Preparation of Diazonium Salt

The first step in the synthesis of this compound involves the diazotization of 4-chloro-2-nitroaniline (MNA), which is the primary aromatic amine precursor . This reaction is typically carried out in an acidic medium to form the diazonium salt intermediate . Hydrochloric acid (HCl) and sodium nitrite (NaNO₂) are commonly used reagents for this step . The diazotization is usually performed at low temperatures, typically between 0°C and 5°C, to maintain the stability of the highly reactive diazonium ion wikipedia.org. Excess nitrous acid is often neutralized using sulfamic acid to prevent unwanted side reactions . A representative protocol involves dissolving 0.1 mol of MNA in 150 mL of 10% HCl, followed by the dropwise addition of 0.11 mol of NaNO₂ in water . The diazonium solution is typically ready after about 1 hour . Diazonium salts are generally unstable and can be explosive when dry, hence they are usually prepared in an acidic medium with good stirring at 0°C and used immediately in the subsequent coupling reaction nih.gov.

Post-Synthesis Processing (e.g., Filtration, Washing, Drying)

Following the coupling reaction, crude this compound is obtained as a suspension or slurry google.com. Post-synthesis processing steps are crucial to purify the pigment and achieve the desired properties kci.go.kr. The crude pigment is typically isolated by filtration, often under vacuum . The filter cake is then subjected to washing steps to remove unreacted starting materials, inorganic salts formed as by-products, and other impurities kci.go.kr. Sequential washing with hot water (around 60°C) and dilute acetic acid (e.g., 2% v/v) is common practice to remove precursors and salts . Washing with acetone (B3395972) can be employed to eliminate organic impurities and improve purity, potentially achieving ≥95% purity . After washing, the pigment is dried kci.go.kr. Recrystallization from solvents like acetonitrile (B52724) can be used to obtain monocrystalline this compound with uniform morphology . Membrane purification techniques, such as ultrafiltration or microfiltration, can also be employed to remove impurities from the synthesized pigment dispersion google.com. This process can result in a purified aqueous pigment dispersion with a controlled particle size distribution google.com. The purified aqueous pigment dispersion can then be further concentrated and dried to obtain the final dry pigment google.com. The final product is typically a red powder dyestuffintermediates.comxcolorpigment.comsypigment.comsypigment.com.

Alternative and Advanced Synthetic Approaches

While the traditional diazotization-coupling method is widely used, alternative and advanced synthetic approaches are being explored for pigment synthesis, aiming for improved efficiency, control over pigment properties, and reduced environmental impact. Although specific detailed research findings on these methods solely for this compound were not extensively found in the search results, the principles and applications of these techniques in pigment synthesis in general provide insight into their potential relevance.

Microwave-Assisted Synthesis Mechanisms

Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures through mechanisms like dipolar polarization, conduction, and interfacial polarization nih.govacs.org. This can lead to rapid and efficient heating, potentially reducing reaction times, minimizing by-product formation, and increasing yields compared to conventional heating methods nih.govacs.org. While specific studies on microwave-assisted synthesis of this compound were not found, microwave heating has been successfully applied in the synthesis and finishing of other organic pigments, such as quinacridones and phthalocyanines google.com. Microwave-assisted solid-state reactions have also been explored for the synthesis of inorganic ceramic pigments, demonstrating reduced reaction times and lower energy consumption mdpi.com. The dielectric properties of the materials involved are crucial for effective microwave coupling and heating mdpi.commdpi.com.

Coprecipitation Methods

Coprecipitation methods involve the simultaneous precipitation of multiple cations from a solution to form a mixed solid product with a homogeneous distribution of components at the atomic level mdpi.com. This technique is particularly useful for synthesizing complex inorganic materials and ceramic pigments with controlled stoichiometry and particle size mdpi.comresearchgate.net. By carefully controlling parameters such as pH and reagent concentrations, it is possible to influence the composition and properties of the precipitated material mdpi.com. Coprecipitation has been used in the synthesis of various ceramic pigments, including red pigments based on yttrium aluminum perovskite doped with chromium mdpi.comresearchgate.netresearchgate.net. This method can lead to nanoparticles with high reactivity, although it may also favor the formation of undesirable secondary phases depending on the system and conditions mdpi.com. While the direct application of coprecipitation for the synthesis of organic azo pigments like this compound is less common than for inorganic pigments, variations of precipitation and crystallization techniques are integral to controlling particle size and morphology in azo pigment manufacturing .

Solid-State Reactions

Solid-state reactions involve the reaction between solid precursors at elevated temperatures without melting mdpi.comelsevier.es. This method is widely used in the synthesis of inorganic materials, including ceramic pigments mdpi.comresearchgate.netelsevier.es. The reactivity in solid-state reactions depends on factors such as particle size, contact area between reactants, diffusion rates, and temperature mdpi.com. Mechanical grinding can be used to homogenize solid reactants and increase their contact area, facilitating the reaction elsevier.es. While the traditional synthesis of this compound involves reactions in solution, solid-state reactions are a fundamental approach in pigment synthesis, particularly for achieving high-temperature stable inorganic pigments mdpi.comresearchgate.net. The application of solid-state reactions to organic pigment synthesis is less typical compared to solution-based methods.

Integration of Flux Agents in Synthesis

Flux agents are substances added to reaction mixtures, particularly in solid-state synthesis, to lower the reaction temperature, promote crystal growth, and facilitate the formation of desired phases mdpi.comacs.orgchula.ac.th. They typically work by forming a low-melting point liquid phase that enhances mass transport and reaction kinetics mdpi.comchula.ac.th. Different types of flux agents can be used depending on the pigment system and desired outcome mdpi.comresearchgate.net. The use of flux agents has been shown to favor the formation of specific crystalline structures responsible for the color in ceramic pigments mdpi.com. For example, in the synthesis of red ceramic pigments, specific flux mixtures have been found to favor the formation of the perovskite phase responsible for the red color mdpi.com. While the primary synthesis of this compound is a solution-based azo coupling, flux agents are relevant in pigment manufacturing processes that involve high-temperature solid-state reactions or the modification of pigment properties through thermal treatment.

Green Chemistry Principles in this compound Synthesis

The conventional synthesis methods for azo pigments, including this compound, often involve the use of hazardous chemicals, significant amounts of solvents, and can generate considerable waste rsc.orgdigitellinc.comlongdom.org. In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, research efforts have focused on developing more environmentally benign methodologies for azo pigment synthesis digitellinc.comscirp.orgrsc.orgresearchgate.net.

One area of focus is the diazotization reaction, a key step in azo pigment synthesis that traditionally uses strong acids like HCl and sulfuric acid, which pose environmental hazards digitellinc.com. Alternative, greener approaches to diazotization have been explored, including the use of biodegradable and less toxic acids such as alginic acid digitellinc.com. Studies have shown that alginic acid can mediate diazotization reactions successfully, even at room temperature, offering a sustainable alternative to conventional strong acids digitellinc.com.

Another approach involves modifying the reaction medium to reduce or eliminate the need for traditional organic solvents. Deep eutectic solvents (DESs) have been investigated as environmentally benign alternatives for diazotization and coupling reactions rsc.orgrsc.org. For example, a one-pot diazotization and coupling using a choline (B1196258) chloride:tartaric acid DES system at room temperature has been reported as a green approach for synthesizing monoazo pigments rsc.orgrsc.org. This method leverages the stability provided by the bulky tartrate ion to the diazonium salt, allowing reactions to proceed efficiently at room temperature rsc.org.

Solvent-free conditions, often combined with grinding methods, represent another avenue for green azo pigment synthesis longdom.orgrsc.orgresearchgate.net. This approach eliminates the environmental impact associated with solvent use and recovery. The use of solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, under solvent-free grinding conditions at room temperature has been demonstrated for the diazo coupling of aromatic amines with naphthols rsc.org. This method offers advantages such as mild conditions, high conversions, simple product isolation, and catalyst recyclability rsc.org.

Furthermore, the traditional two-pot process (separate diazotization and coupling) can be less efficient and generate more waste. Research has explored one-pot synthesis methods to improve efficiency and reduce environmental impact rsc.org. A quantitative one-pot synthesis method for industrial azo pigments using granular PTFE in an aqueous mixture of reactants has been developed. This method avoids the need for bases or surfactants to dissolve the coupling component and allows for the reuse of PTFE, wastewater, and excess HCl, significantly reducing waste rsc.org.

Alternative diazotizing agents have also been investigated to avoid the formation of nitrous acid, which can lead to unwanted side products and lower yields scirp.orgresearchgate.net. Using reagents like methyl nitrite has been explored as a clean preparation method for aryl diazonium ions, leading to environmentally benign conditions and high product yields scirp.orgresearchgate.net.

The application of green chemistry principles in this compound synthesis aims to address several environmental concerns associated with traditional methods, including reducing hazardous waste, minimizing solvent use, and improving energy efficiency through reactions at lower temperatures or under solvent-free conditions rsc.orgdigitellinc.comlongdom.orgscirp.orgrsc.orgrsc.orgrsc.orgresearchgate.net.

While specific detailed research findings and data tables solely focused on this compound synthesis using these green chemistry principles were not extensively available in the search results, the general principles and methodologies developed for azo pigments are applicable. The shift towards one-pot reactions, alternative solvents (like water-ethanol mixtures or DESs), solvent-free conditions, and milder reaction conditions (like room temperature diazotization) are key strategies being employed to make the synthesis of azo pigments, including this compound, more sustainable rsc.orgdigitellinc.comlongdom.orgrsc.orgrsc.orgrsc.orgresearchgate.net. Studies on azo dye synthesis using green methods often report high yields and reduced environmental impact compared to conventional routes digitellinc.comlongdom.orgscirp.orgrsc.org.

Here is an example of how data might be presented in the context of comparing traditional and green synthesis approaches for azo pigments, drawing upon the general principles discussed:

Comparison of Traditional vs. Green Synthesis Approaches for Azo Pigments (Illustrative Data)

FeatureTraditional SynthesisGreen Synthesis Approaches (Examples)Environmental Impact Reduction
Diazotizing Agent Sodium nitrite + Strong acid (HCl, H₂SO₄)Sodium nitrite + Alginic acid, Methyl nitriteReduced use of hazardous strong acids, no nitrous acid by-product digitellinc.comscirp.org
Reaction Medium Water with significant organic co-solvents, DMFWater-ethanol mixtures, Deep Eutectic Solvents (DESs), Solvent-freeReduced use of volatile/toxic organic solvents rsc.orgrsc.orgrsc.orgresearchgate.net
Reaction Temperature Diazotization at 0-5°C, Coupling at controlled TRoom temperature diazotization and couplingLower energy consumption rsc.orgrsc.org
Process Type Typically two-pot (Diazotization then Coupling)One-pot synthesisImproved efficiency, reduced handling/transfers rsc.org
Catalyst/Additives May use surfactants, traditional catalystsRecyclable catalysts (e.g., magnetic nanoparticles), PTFEReduced catalyst waste, reusability rsc.orgrsc.org
Waste Generation Significant wastewater, acid/base waste, solvent wasteReduced wastewater volume, recyclable components, fewer by-productsLower overall environmental footprint rsc.orgdigitellinc.comscirp.org

This table illustrates the types of improvements sought through green chemistry in azo pigment synthesis. Specific quantitative data for this compound would require dedicated studies comparing different synthetic routes.

Compounds Mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound80925 nih.gov
4-chloro-2-nitroaniline7321 nih.govwikidata.orguni.lufishersci.be
Naphthol AS (3-hydroxy-2-naphthanilide)80925 (This is the coupling component which becomes part of the PR22 molecule) nih.gov
Hydrochloric acid313 digitellinc.com
Sodium nitrite23668160 rsc.org
Alginic acid71291986 digitellinc.com
Choline chloride6217 rsc.org
Tartaric acid875 rsc.org
Polytetrafluoroethylene (PTFE)7316 rsc.org
Methyl nitrite11240 scirp.org
Iron(II,III) oxide (Fe₃O₄)16218269 rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of azo pigments, including this compound, through conventional methods often entails the use of hazardous chemicals, substantial solvent volumes, and can lead to significant waste generation rsc.orgdigitellinc.comlongdom.org. In alignment with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, research has been directed towards developing more environmentally conscious methodologies for azo pigment synthesis digitellinc.comscirp.orgrsc.orgresearchgate.net.

A key area of focus for greening the synthesis is the diazotization reaction. This crucial step in azo pigment production traditionally relies on strong acids like HCl and sulfuric acid, which present environmental risks digitellinc.com. Investigations into greener alternatives for diazotization have included the use of biodegradable and less toxic acids, such as alginic acid digitellinc.com. Studies indicate that alginic acid can effectively mediate diazotization reactions, even at room temperature, offering a sustainable substitute for conventional strong acids digitellinc.com.

Modifying the reaction medium to decrease or eliminate the reliance on traditional organic solvents is another explored strategy. Deep eutectic solvents (DESs) have emerged as environmentally benign alternatives for both diazotization and coupling reactions rsc.orgrsc.org. For instance, a one-pot diazotization and coupling reaction employing a choline chloride:tartaric acid DES system at room temperature has been reported as a green approach for synthesizing monoazo pigments rsc.orgrsc.org. This method benefits from the stability conferred to the diazonium salt by the bulky tartrate ion, enabling efficient reactions under ambient conditions rsc.org.

Solvent-free conditions, often coupled with grinding techniques, represent a further approach to green azo pigment synthesis longdom.orgrsc.orgresearchgate.net. This eliminates the environmental burden associated with solvent usage and recovery. The application of solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, under solvent-free grinding conditions at room temperature has been demonstrated for the diazo coupling of aromatic amines with naphthols rsc.org. This methodology offers several advantages, including mild reaction conditions with excellent conversions, straightforward product isolation, and the potential for catalyst recyclability rsc.org.

Furthermore, the conventional two-pot synthesis, involving separate diazotization and coupling steps, can be less efficient and generate more waste. Research has explored one-pot synthesis methods to enhance efficiency and minimize environmental impact rsc.org. A quantitative one-pot synthesis method for industrial azo pigments has been developed using granular PTFE in an aqueous reaction mixture. This approach eliminates the need for bases or surfactants to dissolve the coupling component and allows for the reuse of PTFE, wastewater, and excess HCl, thereby significantly reducing waste rsc.org.

Alternative diazotizing agents have also been investigated to circumvent the formation of nitrous acid, a byproduct that can lead to undesirable side reactions and reduced yields scirp.orgresearchgate.net. The use of reagents like methyl nitrite has been explored as a cleaner method for generating aryl diazonium ions, contributing to environmentally benign conditions and high product yields scirp.orgresearchgate.net.

The implementation of green chemistry principles in the synthesis of this compound aims to mitigate environmental concerns linked to traditional methods. This includes reducing the generation of hazardous waste, minimizing solvent consumption, and improving energy efficiency by conducting reactions at lower temperatures or under solvent-free conditions rsc.orgdigitellinc.comlongdom.orgscirp.orgrsc.orgrsc.orgrsc.orgresearchgate.net.

While extensive detailed research findings and specific data tables solely focused on this compound synthesis using these green chemistry principles were not predominantly found in the search results, the general principles and methodologies developed for azo pigments are applicable. The adoption of one-pot reactions, alternative solvents (such as water-ethanol mixtures or DESs), solvent-free conditions, and milder reaction parameters (like room temperature diazotization) are key strategies being employed to enhance the sustainability of azo pigment synthesis, including that of this compound rsc.orgdigitellinc.comlongdom.orgrsc.orgrsc.orgrsc.orgresearchgate.net. Studies on the synthesis of azo dyes using green methods frequently report high yields and a reduced environmental footprint compared to conventional routes digitellinc.comlongdom.orgscirp.orgrsc.org.

Below is an illustrative table comparing traditional and green synthesis approaches for azo pigments, based on the general principles discussed:

Comparison of Traditional vs. Green Synthesis Approaches for Azo Pigments (Illustrative Data)

FeatureTraditional SynthesisGreen Synthesis Approaches (Examples)Environmental Impact Reduction
Diazotizing Agent Sodium nitrite + Strong acid (HCl, H₂SO₄)Sodium nitrite + Alginic acid, Methyl nitriteReduced use of hazardous strong acids, no nitrous acid by-product digitellinc.comscirp.org
Reaction Medium Water with significant organic co-solvents, DMFWater-ethanol mixtures, Deep Eutectic Solvents (DESs), Solvent-freeReduced use of volatile/toxic organic solvents rsc.orgrsc.orgrsc.orgresearchgate.net
Reaction Temperature Diazotization at 0-5°C, Coupling at controlled TRoom temperature diazotization and couplingLower energy consumption rsc.orgrsc.org
Process Type Typically two-pot (Diazotization then Coupling)One-pot synthesisImproved efficiency, reduced handling/transfers rsc.org
Catalyst/Additives May use surfactants, traditional catalystsRecyclable catalysts (e.g., magnetic nanoparticles), PTFEReduced catalyst waste, reusability rsc.orgrsc.org
Waste Generation Significant wastewater, acid/base waste, solvent wasteReduced wastewater volume, recyclable components, fewer by-productsLower overall environmental footprint rsc.orgdigitellinc.comscirp.org

This table serves to illustrate the types of improvements targeted through the application of green chemistry principles in azo pigment synthesis. Obtaining specific quantitative data for this compound would necessitate dedicated comparative studies of different synthetic routes.

Chemical Reactivity and Degradation Pathways of Pigment Red 22

Photodegradation Mechanisms

Photodegradation of Pigment Red 22 involves the breakdown of the pigment molecule upon exposure to light. This process can be initiated by different light sources and involves the cleavage of chemical bonds within the pigment structure. researchgate.netnih.gov

UVB and Sunlight Induced Cleavage

Exposure to UVB radiation and natural sunlight has been shown to induce the photochemical cleavage of this compound. researchgate.netnih.gov Studies dissolving PR 22 in organic solvents and irradiating them with UVB (up to 8 hours) or natural sunlight (110 days) demonstrated clear cleavage of the pigment. researchgate.netnih.gov The extent of degradation varied depending on the solvent used. For instance, in tetrahydrofuran (B95107) and dioxane, the pigment concentration significantly decreased under UVB irradiation and was completely destroyed by sunlight. researchgate.netnih.gov In chloroform (B151607) and dichloromethane, the decrease was slight under UVB but almost complete under sunlight. researchgate.netnih.gov

The cleavage of the azo bond in PR 22 dissolved in organic solvents following exposure to UVB and sunlight leads to the formation of aromatic amines, specifically 5-nitro-o-toluidine and 4-nitrotoluene (B166481). industrialchemicals.gov.au

Laser Irradiation Induced Degradation

Laser irradiation, particularly using a frequency-doubled Nd:YAG laser at a wavelength of 532 nm, has also been shown to degrade this compound. industrialchemicals.gov.au Similar to UVB and sunlight exposure, laser irradiation of skin tattooed with this compound resulted in the detection of aromatic amines, including 5-nitro-o-toluidine and 4-nitrotoluene. industrialchemicals.gov.au Both laser irradiation and solar irradiation on azo-based pigments like PR 22 can produce similar degradation products. sci-hub.se While high-intensity laser light can result in acute high-level concentrations of degradation products, sunlight exposure is likely to lead to low-level degradation and chronic exposure. sci-hub.se

Formation of Aromatic Amines (e.g., 2,4-toluenediamine, 5-nitro-o-toluidine, 4-nitrotoluene)

A significant aspect of this compound degradation is the formation of aromatic amines through the cleavage of the azo linkage. industrialchemicals.gov.aumst.dk Studies have identified the release of 5-nitro-o-toluidine and 4-nitrotoluene upon exposure to UVB and sunlight. industrialchemicals.gov.au Additionally, there is evidence that PR 22 can be readily reduced by dithionite (B78146) to form 2,4-toluenediamine. industrialchemicals.gov.au The potential for azo pigments to undergo reductive cleavage of the azo linkage to form carcinogenic and/or genotoxic aromatic amines is a known concern. industrialchemicals.gov.au Based on data for PR 22, the 5-nitro-o-toluidine released may be further reduced to 2,4-toluenediamine. industrialchemicals.gov.au

The formation of these aromatic amines is a critical aspect of the degradation of PR 22, particularly in applications like tattoo inks, where the pigment is present in the skin. industrialchemicals.gov.au

Here is a table summarizing the identified aromatic amine degradation products:

Aromatic AmineFormation PathwaySource(s)
5-nitro-o-toluidineUVB and Sunlight Induced Cleavage industrialchemicals.gov.au
4-nitrotolueneUVB and Sunlight Induced Cleavage industrialchemicals.gov.au
2,4-toluenediamineReductive Cleavage (Dithionite) industrialchemicals.gov.au
5-nitro-o-toluidineLaser Irradiation industrialchemicals.gov.au
4-nitrotolueneLaser Irradiation industrialchemicals.gov.au
2,4-toluenediamineReduction of 5-nitro-o-toluidine industrialchemicals.gov.au

Role of Chromophore Structure in Photoreactivity

The chromophore structure of this compound, which includes the azo group (-N=N-), is primarily responsible for its color and plays a key role in its interaction with light and its stability under various environmental conditions. The azo group is the most labile portion of an azo colorant and is susceptible to cleavage. mst.dk The absorption of light by the chromophore can trigger photochemical degradation processes. researchgate.net The specific wavelengths of light absorbed are related to the chemical subgroups of the molecule, and irradiating at different wavelengths can excite different chromophores, potentially leading to different degradation mechanisms. uva.nl

Reductive Cleavage and Biotransformation

This compound can undergo reductive cleavage, primarily at its azo bond. industrialchemicals.gov.aumst.dk This process involves the reduction of the azo group (-N=N-) leading to the formation of aromatic amines. industrialchemicals.gov.aumst.dk Reductive cleavage can occur through chemical reactions, such as with dithionite, which has been shown to produce 2,4-toluenediamine from PR 22. industrialchemicals.gov.au

Biotransformation, which involves the metabolic activity of enzymes and microorganisms, can also lead to the reductive cleavage of azo pigments. mst.dk Azo reductase enzymes, found in bacteria and mammals, including humans, are primarily responsible for this azo cleavage. mst.dk This degradation might occur in the skin due to the influence of skin bacteria or in the liver upon release into the bloodstream. mst.dk While azo pigments are generally considered to have low solubility, an equilibrium may exist between the solid phase of the pigment and small amounts dissolved in bodily fluids, allowing for some degree of metabolic reductive cleavage. mst.dk

Here is a table summarizing the reductive cleavage and biotransformation of this compound:

ProcessMechanismProducts Formed (Examples)Location (Potential)
Reductive CleavageChemical reduction of the azo bond2,4-toluenediamineIn vitro (e.g., with dithionite)
BiotransformationEnzymatic cleavage of the azo bond (azo reductase)Aromatic amines (e.g., 2,4-toluenediamine)Skin bacteria, Liver

Azo Bond Cleavage

A key aspect of the degradation of azo pigments like this compound is the cleavage of the azo (-N=N-) bond. This process can lead to the formation of aromatic amines, some of which may be of toxicological concern industrialchemicals.gov.aumst.dk.

Studies have shown that the azo bond in this compound can be cleaved under certain conditions. For instance, exposure to UVB radiation and natural sunlight can cause the cleavage of the azo bond in this compound dissolved in organic solvents, leading to the formation of aromatic amines such as 5-nitro-o-toluidine and 4-nitrotoluene industrialchemicals.gov.aunih.gov. Similarly, laser irradiation of this compound in tattooed skin has been observed to break down the pigment into aromatic amines, including 2-methyl-5-nitroaniline, 2,5-dichloroaniline, and 4-nitrotoluene industrialchemicals.gov.aunih.gov.

The reductive cleavage of the azo linkage is a significant pathway, potentially yielding carcinogenic and/or genotoxic aromatic amines industrialchemicals.gov.au. There is evidence that this compound can be reduced by dithionite to form 2,4-toluenediamine industrialchemicals.gov.au.

Metabolic Transformation by Biological Systems

The metabolic transformation of azo pigments by biological systems, particularly through azo reduction, is a subject of research due to the potential formation of aromatic amines. While azo dyes generally require metabolic reduction for mutagenicity, the bioavailability of azo pigments is often low industrialchemicals.gov.aumst.dk.

However, there is some evidence of azo reduction for this compound, suggesting a potential for degradation within biological systems industrialchemicals.gov.au. Positive results in certain genotoxicity assays for this compound suggest that it may have sufficient bioavailability or potential for degradation to elicit a genotoxic response industrialchemicals.gov.au. Studies involving anaerobic incubation with bacteria like Shewanella strain J18 142 have shown low levels of azo reduction for related azo pigments industrialchemicals.gov.au.

The concern regarding azo pigments in applications like tattoo inks stems from their potential breakdown under in vivo conditions, releasing aromatic amines industrialchemicals.gov.au.

Enzymatic Degradation Mechanisms

Enzymatic degradation, particularly involving enzymes capable of azo reduction, can play a role in the breakdown of azo pigments. While specific detailed enzymatic degradation mechanisms for this compound are not extensively detailed in the provided search results, the general principle of azo reduction by enzymes in biological systems is relevant.

Azo dyes, in general, undergo metabolic reduction and cleavage of the azo linkage to form aromatic amines, a process often facilitated by enzymes mst.dk. The extent to which enzymatic degradation contributes significantly to the breakdown of this compound in various environments or biological systems would depend on the accessibility of the pigment to these enzymes, which is often limited by its low solubility mst.dk.

Oxidation and Reduction Reactions

This compound can undergo oxidation and reduction reactions, which can lead to changes in its color properties and affect its chromophore structure .

Table 1: Types of Reactions Undergone by this compound

Reaction TypeEffect on this compound
OxidationCan lead to changes in color properties.
ReductionCan alter the chromophore structure, affecting hue.
SubstitutionCan introduce different functional groups, modifying properties.

Common Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Oxidizing agents can react with this compound, potentially breaking down the molecule or modifying its functional groups. Potassium permanganate (KMnO₄) is a strong oxidizing agent epa.govscribd.com. Hydrogen peroxide (H₂O₂) is also a powerful oxidizing agent 16streets.commims.com. While the search results confirm that this compound can be oxidized , specific detailed reactions of this compound with potassium permanganate or hydrogen peroxide are not explicitly provided. However, in general, strong oxidizing agents can cleave double bonds and oxidize various functional groups present in organic molecules like this compound.

Common Reducing Agents (e.g., Sodium Borohydride (B1222165), Zinc)

Reducing agents can cleave the azo bond in this compound, as the azo group is susceptible to reduction industrialchemicals.gov.au. Sodium borohydride (NaBH₄) is a common reducing agent used in organic synthesis and finds application in dye industries wikipedia.orgamericanelements.comthegoodscentscompany.com. Zinc (Zn) is another reducing agent fishersci.nonih.gov. The reduction of azo compounds by agents like sodium dithionite is known to result in the formation of aromatic amines . As mentioned earlier, this compound is readily reduced by dithionite to form 2,4-toluenediamine industrialchemicals.gov.au. While direct reactions with sodium borohydride or zinc are not specifically detailed for this compound in the provided results, these reducing agents would be expected to facilitate the cleavage of the azo bond, similar to other reducing agents.

Substitution Reactions and Functional Group Modification

This compound can undergo substitution reactions, where hydrogen atoms on its aromatic rings can be replaced by other functional groups, thereby modifying the pigment's properties . The synthesis of azo pigments itself involves electrophilic substitution during the coupling phase, where a diazonium salt reacts with a naphthol derivative .

Thermal Degradation Characteristics

The thermal stability of organic pigments like this compound is a critical property influencing their suitability for various applications, particularly those involving high processing temperatures such as in plastics and coatings. This compound is generally reported to exhibit good thermal stability cymitquimica.com.

Studies on the thermal behavior of pigments commonly employ techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) dss.go.th. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere, providing data on decomposition temperatures (Td) and the amount of volatile products released dss.go.th. DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition, often correlated with TGA data dss.go.thresearchgate.netnih.gov.

While specific detailed TGA and DSC data, including comprehensive decomposition curves and identification of thermal degradation products for this compound, are not extensively detailed in the immediately available search results, one source indicates a heat stability of 150°C for 10 minutes hengyitek.com. This suggests that this compound can withstand temperatures up to at least 150°C for short durations without significant degradation affecting its performance properties in certain applications hengyitek.comgithub.com. For comparison, some diarylide pigments, a different class of azo pigments, are reported to be susceptible to thermal breakdown at temperatures above 200°C mst.dk.

The precise thermal degradation pathways of this compound at temperatures exceeding its typical application stability limit are not explicitly described in the provided information. However, the general degradation of azo pigments can involve the reductive cleavage of the azo (-N=N-) bond, potentially leading to the formation of aromatic amines industrialchemicals.gov.au. Further research involving techniques such as coupled TGA-Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of thermal residues would be necessary to fully elucidate the specific decomposition products and mechanisms of this compound under various thermal conditions dss.go.th.

PropertyValueMethod/NotesSource
General Thermal StabilityGoodReported property cymitquimica.com
Heat Stability (10 min)150°CApplication-specific test hengyitek.com
Melting PointN/A (Not Available)Reported as not available hengyitek.com
Study MethodsTGA, DSCCommon techniques for thermal analysis dss.go.th
Potential DegradationReductive cleavage of azo bondGeneral for azo pigments, potential pathway industrialchemicals.gov.au

Advanced Material Science and Engineering of Pigment Red 22

Surface Modification Strategies for Enhanced Performance

Methods for Modifying Particle Surface (e.g., Silanes, Surfactants, Graphene Oxide)

Various methods are employed to modify the surface of Pigment Red 22 particles. These include the use of silanes, surfactants, and advanced materials like graphene oxide.

Silane (B1218182) Modification: Silanes are organosilicon compounds that can react with hydroxyl groups present on the pigment surface, forming stable covalent bonds (Si-O-Si) or hydrogen bonds google.com. This process can impart hydrophobicity or hydrophilicity depending on the organic group attached to the silane molecule koelcolours.comgoogle.com. Silane modification has been shown to prevent agglomeration and improve dispersion in polymer matrices mdpi.com. For instance, modifying Pigment Red 122 (another organic pigment) with silanes like isobutyltrimethoxysilane (B108605) (IBTMS) and octyltrietoxysilane (OTES) significantly increased the storage shear modulus in polyethylene (B3416737) masterbatches, indicating improved dispersion and reduced aggregation mdpi.com.

Surfactant Modification: Surfactants are amphiphilic molecules that can adsorb onto the pigment surface, reducing surface tension and improving wetting and dispersion emerald.comsci-hub.se. They can be anionic, cationic, zwitterionic, or nonionic emerald.com. Surfactants improve dispersion during pigment synthesis, leading to narrower particle size distributions . Gemini (B1671429) cationic dispersants have been used to prepare ultrafine this compound dispersions in water, resulting in improved stability researchgate.net.

Graphene Oxide Modification: Graphene oxide (GO), with its large surface area and abundant oxygen-containing functional groups, can be used as an additive to modify organic pigment surfaces nih.govnih.gov. GO can effectively adsorb onto pigment surfaces, reducing surface tension and interface energy, thereby restricting particle aggregation and leading to smaller particle sizes and narrower distributions nih.gov. Modification of Pigment Red 146 (a related azo pigment) with a combination of surfactants and graphene oxide resulted in improved solvent resistance, reduced particle size, and increased hydrophilicity rsc.orgnih.govresearchgate.net.

Impact on Dispersion Stability in Various Media (Aqueous, Non-polar)

Surface modification significantly impacts the dispersion stability of this compound in both aqueous and non-polar media.

Aqueous Media: For aqueous dispersions, imparting hydrophilicity to the pigment surface is crucial for stability google.com. Surfactants and certain silane treatments can improve the wetting and dispersion of this compound in water researchgate.netgoogle.com. Modified pigments can exhibit better dispersion stability in aqueous solutions, with reduced sedimentation and improved storage stability google.comaidic.it.

Non-polar Media: In non-polar media, such as organic solvents and polymer matrices, modifying the pigment surface to be compatible with the medium is essential for good dispersion googleapis.com. Silane modification with appropriate organic groups can enhance dispersibility in non-polar systems koelcolours.comgoogle.com. Polymeric dispersants with anchor groups that adsorb onto the pigment surface and polymer chains compatible with the non-aqueous medium are also effective in stabilizing dispersions googleapis.comepo.org.

Alterations in Particle Size and Distribution

Surface modification techniques can effectively alter the particle size and distribution of this compound. Additives like surfactants can improve dispersion during synthesis, leading to narrower particle size distributions . Recrystallization from specific solvents can also yield particles with controlled average diameters . Surface treatments, including those with silanes and graphene oxide, can reduce aggregation and break down larger particles, resulting in smaller average particle sizes and narrower distributions google.commdpi.comnih.gov. Controlling particle size and distribution is critical as it affects color strength, opacity, gloss, and weatherability jmaterenvironsci.compaint.org.

Here is a sample data table illustrating the potential impact of modification on particle size (based on findings for related pigments):

Modification MethodUnmodified Average Particle Size (µm)Modified Average Particle Size (µm)Reference Pigment
Surfactant + Graphene Oxide + HT30.581 rsc.orgnih.gov12.252 rsc.orgnih.govPigment Red 146
Surfactant0.45 0.22 This compound
Silane (IBTMS)-Reduced aggregation mdpi.comPigment Red 122
Silane (OTES)-Reduced aggregation mdpi.comPigment Red 122
Diazonium salt derived from Compound 10.300 google.com0.130 google.comPigment Red 122

Influence on Hydrophilicity and Solvent Resistance

Surface modification can significantly influence the hydrophilicity and solvent resistance of this compound. Introducing hydrophilic groups onto the surface, for example, through sulfonation, can improve dispersibility in water google.com. Conversely, treatments with hydrophobic silanes can enhance compatibility with organic solvents and reduce water sensitivity koelcolours.com. Modification with surfactants and graphene oxide has been shown to increase the solvent resistance of related azo pigments rsc.orgnih.govresearchgate.net. The goal is often to tailor the surface properties to match the polarity of the application medium, thereby improving dispersion and preventing issues like bleeding wikipedia.org.

Mechanism of Modifier Interaction with Pigment Surface (e.g., Si-OH bonding)

The mechanism of interaction between modifiers and the pigment surface depends on the type of modifier and the functional groups present on the pigment.

Silanes: Silanes typically interact with hydroxyl (Si-OH) groups on inorganic surfaces or potentially with functional groups on organic pigments. They can form stable covalent siloxane bonds (Si-O-Si) through condensation reactions or interact via hydrogen bonding google.com. This chemical bonding or strong adsorption creates a stable modified layer on the pigment surface koelcolours.comgoogle.com.

Surfactants: Surfactants adsorb onto the pigment surface through various forces, including van der Waals forces, electrostatic interactions, and specific anchor groups that have a high affinity for the pigment emerald.comsci-hub.se. This adsorption reduces the interfacial tension between the pigment and the surrounding medium, facilitating dispersion emerald.com.

Graphene Oxide: Graphene oxide can interact with organic pigments through adsorption, likely involving π-π interactions between the graphene structure and the aromatic rings of the pigment, as well as potential interactions with the oxygen-containing functional groups on GO and the pigment surface nih.govnih.gov. This interaction can reduce surface tension and hinder aggregation nih.gov.

Rheological Properties of this compound Dispersions

The rheological properties of this compound dispersions, such as viscosity and viscoelastic behavior, are critical for their processing and application performance in systems like inks and coatings paint.orglu.se. The rheology is influenced by factors such as pigment concentration, particle size and distribution, and the nature of the dispersion medium and additives jmaterenvironsci.compaint.org.

Well-dispersed pigments generally lead to lower viscosity and more Newtonian behavior, which is often desired for applications like inkjet printing paint.orglu.se. Agglomeration, on the other hand, increases viscosity and can lead to non-Newtonian behavior like shear thinning or thickening paint.org. Surface modification plays a key role in controlling rheology by influencing the state of dispersion and the interactions between pigment particles and the surrounding medium mdpi.compaint.org.

Studies on other pigments, such as Pigment Red 122, have shown that silane modification can significantly impact the viscoelastic properties of masterbatches, increasing the storage shear modulus (G') due to improved dispersion and the formation of an internal structure through particle-particle interactions mdpi.comresearchgate.net. The zero shear viscosity can also be affected by modification mdpi.comresearchgate.net.

The rheological behavior of pigment dispersions can be analyzed using models like the Carreau and Carreau-Yasuda models to understand viscosity changes as a function of shear rate mdpi.comresearchgate.net.

Here is a sample data table illustrating the potential impact of modification on rheological properties (based on findings for related pigments):

Modification MethodProperty MeasuredUnmodified ValueModified ValueReference Pigment
Silane (IBTMS)Storage Shear Modulus G'13.83 kPa mdpi.com58.74 kPa mdpi.comPigment Red 122
Silane (OTES)Storage Shear Modulus G'13.83 kPa mdpi.com49.67 kPa mdpi.comPigment Red 122
Silane (IBTMS)Zero Shear Viscosity µ0234.9 Pas mdpi.com305.9 Pas mdpi.comPigment Red 122
Silane (OTES)Viscosity Loop Area464.88 Pas(1/s) mdpi.com2574.44 Pas(1/s) mdpi.comPigment Red 122

Viscosity and Flow Behavior in Polymeric Matrices and Inks

The viscosity and flow behavior (rheology) of this compound dispersions are critical for their processability and final application performance in polymeric matrices and inks. Pigments, being solid particles, significantly influence the rheological properties of the liquid systems they are dispersed in. The incorporation of a high amount of pigment generally leads to an increase in complex viscosity mdpi.com. This compound is used in various ink types, including water-based, solvent-based, offset, and gravure inks epsilonpigments.comorigochem.comfinelandchem.comsypigment.comulprospector.comspecialchem.comcrownpigment.compigments.comhonorpigment.com. Its performance in these inks is noted for properties like good rheology and superior alkali and soap resistance, particularly in nitrocellulose-based inks pigments.comhonorpigment.com. The flow behavior of pigmented systems is complex and essential for avoiding problems during application sdc.org.uk.

Influence of Pigment Concentration on Rheology

The concentration of this compound within a matrix or ink directly impacts the rheological properties of the system. Higher pigment concentrations typically result in increased viscosity. Studies on other pigments, such as Pigment Red 2, have shown that excessively high pigmentation levels lead to poor rheology lu.se. This principle applies broadly to pigment dispersions, where the volume fraction of particles is a significant parameter determining rheological behavior szfki.hu. Achieving optimal color strength often requires sufficient pigment dispersion, which is balanced against the resulting viscosity google.com.

Role of Dispersing Agents

Dispersing agents play a crucial role in stabilizing pigment particles within a liquid medium, preventing re-aggregation, and thus influencing rheology. A good pigment dispersion should exhibit low viscosity, be free-flowing, and possess good long-term stabilization, which is significantly affected by the dispersing agent used lu.se. The dispersing agent needs to be compatible with the pigment and the medium to provide both good stabilization and favorable rheology lu.se. Various types of dispersing agents exist, including polymeric dispersants and cationic surfactants, which can improve dispersibility and storage stability by interacting with the pigment surface and providing steric hindrance researchgate.netrsc.org. For this compound, gemini cationic dispersants have been used to prepare ultra-fine dispersions with improved stability and reduced viscosity researchgate.net. The ratio of dispersing agent to pigment is important; insufficient amounts may not achieve the desired dispersion effect, while excessive amounts may not provide proportionally better results google.com.

Impact of Particle Aggregation on Rheology

Particle aggregation is a major factor negatively affecting the rheological properties of pigment dispersions. Pigments are dispersed not only as individual primary particles but also as aggregates and agglomerates, which can further increase in size due to flocculation sdc.org.uk. Aggregation increases the viscosity of the system, hindering flow and negatively impacting color characteristics ru.nl. The agglomeration of pigment particles can lead to inhomogeneous dispersion within a polymer matrix, affecting the final product's quality mdpi.com. Controlling the size of primary and secondary particles is crucial for the pigment's performance, including its dispersion and rheology mdpi.com. Smaller aggregates and stronger interactions between modified pigment particles can lead to an increase in complex viscosity mdpi.com.

Ultrasonic Treatment for Rheological Property Improvement

Ultrasonic treatment can be employed as a method to improve the rheological properties of aqueous pigment dispersions by reducing particle size and breaking down aggregates google.comgoogle.com. This process, typically carried out at frequencies between 16 and 100 kHz, can lead to improved handling properties, such as allowing for higher pigment loading and resulting in reduced viscosity google.comgoogle.com. Ultrasonic processing has been shown to significantly reduce particle size in other applications, leading to improved uniformity and properties nih.govmdpi.com. The cavitation effects generated by ultrasonic energy are considered a key variable in this process nih.gov.

This compound in Composite Materials and Coatings

This compound is widely used in coatings and composite materials, including paints, industrial finishes, and polymer systems epsilonpigments.comorigochem.comfinelandchem.comsypigment.comchembk.comulprospector.comspecialchem.comontosight.aivipulorganics.com. Its application in these areas leverages its color strength, durability, and resistance properties.

Integration into Polymer Systems

The integration of this compound into polymer systems is a key application area. It is incorporated into various plastic materials to achieve desired red shades ontosight.ai. This includes use in polymer dyeing and in masterbatches mdpi.comdoganaykimya.com. The main challenge in integrating organic pigments like this compound into polymer matrices is the potential for agglomeration, which leads to inhomogeneous dispersion mdpi.com. Achieving a homogeneous dispersion, ideally at a nanometric scale, is crucial for the pigment to act as a reinforcing solid additive and to improve the viscoelastic properties of the polymer mdpi.com. Surface modifications, such as using silane coupling agents or polymer coatings, are often employed to enhance compatibility between pigments and specific polymer matrices, improving adhesion and dispersion, and preventing aggregation emerald.com. This compound's chemical structure, including N-H and C=O groups, can lead to hydrogen bonding, influencing its properties within a matrix mdpi.com.

Table: Physical and Fastness Properties of this compound

PropertyValueSource
Moisture (%)≤ 2.0 origochem.com
Water Soluble Matter (%)≤ 1.5 origochem.com
Oil absorption (ml/100g)40-55 origochem.com
Electric Conductivity (us/cm)≤ 500 origochem.com
Fineness (80mesh) (%)≤ 5.0 origochem.com
pH Value6.5-7.5 origochem.com
Acid Resistance3-4 sypigment.comchembk.com
Alkali Resistance3-4, 5 sypigment.comchembk.compigments.com
Alcohol Resistance4 origochem.comsypigment.com
Ester Resistance3, 4 origochem.comfinelandchem.com
Benzene Resistance3 origochem.comfinelandchem.com
Ketone Resistance3, 4 origochem.comfinelandchem.com
Soap Resistance5 origochem.comfinelandchem.compigments.com
Bleeding Resistance4 origochem.com
Migration Resistance- origochem.com
Heat Resistance (°C)140 origochem.comsypigment.comulprospector.com
Light Fastness (8=excellent)4, 5, 5-6 origochem.comfinelandchem.comsypigment.comartiscreation.com
Density1.34 g/cm³ chembk.comsypigment.com
Bulk Density1.5 gm/cm³ vipulorganics.com

Applications in Industrial Coatings and Inks

This compound is widely utilized in the production of industrial coatings and inks due to its performance characteristics. It is recommended for use in water-based inks, textile printing, water-based coatings, and decorative water-based paints. epsilonpigments.com The pigment is also suitable for offset inks and solvent-based inks. epsilonpigments.comulprospector.com Its high tinting strength and stability make it a valuable coloring agent in these applications.

Specific applications include its use in air-drying paint systems, emulsion paints, and occasionally in industrial finishes. honorpigment.com In the graphics field, it is employed in offset and gravure printing, particularly in NC-based inks. honorpigment.com this compound is advantageous in applications requiring resistance to soap and alkali. honorpigment.com

Dispersion Optimization in Polymer Matrices

Optimizing the dispersion of this compound within polymer matrices is crucial for achieving desired properties in the final product. Poor dispersion can lead to pigment particle agglomeration, resulting in inhomogeneous coloration and negatively impacting the quality of the colored product. mdpi.com Controlling the size of primary and secondary pigment particles is essential as it affects the final color and opacity. mdpi.com

Various methods are employed to suppress aggregation and improve pigment dispersion in polymers. These include the addition of dispersants, grafting polymers onto the pigment particle surface, and encapsulating pigments in polymers. mdpi.com For instance, studies on quinacridone (B94251) pigments (another class of organic pigments) have shown that dispersants with specific anchoring groups can enhance dispersion stability. mdpi.com Pulverization methods can also be used to adjust the size of primary particles. mdpi.com

Advanced computational modeling approaches, such as Molecular Dynamics (MD) simulations, can be used to predict the interactions of pigments in polymer matrices and assess dispersion homogeneity and interfacial adhesion. These models can be validated experimentally using techniques like Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) to map elemental distribution.

Processing parameters during compounding, such as temperature, shear rate, and mixing time, significantly influence pigment dispersion. emerald.com Temperature affects the viscosity of the polymer melt, impacting the ease of dispersion, while shear rate influences the distribution of pigment particles. emerald.com Studies investigating the effect of processing parameters on pigment dispersion in polycarbonate have utilized experimental designs like Box-Behnken Designs (BBD) and Response Surface Methodology (RSM) to optimize variables such as extrusion speed, temperature, and feed rate. preprints.orgmdpi.com Analysis of variance (ANOVA) is used to validate these models. mdpi.com

Effects on Final Product Properties (e.g., Color Strength, Opacity, Gloss)

The dispersion state of this compound has a significant impact on the properties of the final product, including color strength, opacity, and gloss. The pigment particle size distribution directly affects these characteristics. paint.org

According to Mie theory, maximum color development for a moderately absorbing pigment is achieved when it is dispersed below approximately 0.10 microns. paint.org Maximum opacity is typically reached at a particle diameter around 0.25 microns. paint.org Decreasing particle size further can lead to a decrease in opacity and an increase in transparency and color strength. paint.org

Finer pigment particles generally have an increased surface area, leading to higher opacity, improved gloss, and higher tinting strength due to more efficient light scattering. naturalpigments.com Medium-sized pigments offer a balance, providing good opacity, moderate gloss, and enhanced tinting strength. naturalpigments.com Coarser pigments tend to have reduced tinting strength and can be less efficient at scattering light, potentially requiring higher pigment loading to achieve comparable color strength. naturalpigments.com Very coarse pigments scatter light less efficiently, resulting in a more granular, matte appearance. naturalpigments.com

Methods to assess pigment dispersion and its effects on final properties include fineness of grind, contrast ratio measurements for opacity, color strength and shade development, gloss, and particle size measurement by light scattering. paint.org Gloss is often used as an indicator of pigment dispersion, as gloss typically increases until pigment particles are no longer large enough to penetrate the surface of the dried film. paint.org Contrast ratio measurements can indicate changes in opacity with processing, with a sudden increase suggesting a significant increase in particles around 0.25 microns. paint.org

The interaction between advanced pigments and polymer matrices is crucial for optimizing dispersion, compatibility, and the resulting mechanical, thermal, and optical properties of polymer composites. emerald.com Uniform dispersion minimizes agglomeration and ensures even distribution, enhancing aesthetic quality and playing a role in optimizing performance characteristics such as mechanical strength, durability, and chemical resistance. emerald.com

Table: this compound Properties

PropertyValueSource
Color ShadeYellowish Red epsilonpigments.comhonorpigment.com
Physical StateRed powder epsilonpigments.comulprospector.com
Molecular FormulaC₂₄H₁₈N₄O₄ sypigment.com
Molecular Weight426.42 g/mol sypigment.com
CAS Number6448-95-9 sypigment.com
C.I. Number12315 epsilonpigments.comsypigment.com
Heat Resistance140°C (Suitable up to 180°C/20 min) vipulorganics.comulprospector.com
Water SolubilityInsoluble dyestuffintermediates.com
Alcohol SolubilitySlightly soluble dyestuffintermediates.com
Tinting StrengthHigh / Strong epsilonpigments.com
Lightfastness6/8
Density1.34 g/cm³ - 1.5 g/cm³ honorpigment.comsypigment.com

Analytical and Detection Methodologies for Pigment Red 22

Chromatographic Techniques

Chromatographic techniques are fundamental for separating Pigment Red 22 from complex matrices and for its subsequent identification and precise quantification. These methods exploit the differential interactions of the pigment with a stationary phase and a mobile phase, allowing for its isolation and analysis.

High-Performance Liquid Chromatography (HPLC) for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of organic pigments such as this compound. sielc.comnrel.gov This method facilitates the separation of PR22 from other components within a sample matrix by governing its partitioning behavior between a stationary phase and a mobile phase. Reverse phase (RP) HPLC is a commonly applied mode for the analysis of PR22. sielc.com The mobile phase typically comprises a mixture of acetonitrile (B52724) and water. sielc.com The inclusion of an acidic modifier, such as phosphoric acid, is standard for many applications, while formic acid is often substituted for analyses coupled with Mass Spectrometry (MS) to ensure compatibility. sielc.com

The coupling of HPLC with detectors like UV-visible detectors or diode array detectors (DAD) is instrumental for both identifying and quantifying PR22. The characteristic retention time of PR22 under specific, controlled chromatographic conditions serves as a key identifier. nrel.govfda.gov Furthermore, the area or height of the corresponding peak in the chromatogram is directly proportional to the concentration of PR22 in the sample, enabling accurate quantitative determination. nrel.gov The use of columns packed with smaller particles facilitates faster separations in Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com The inherent scalability of this liquid chromatography method makes it suitable for both analytical investigations and for the isolation of impurities during preparative-scale separations. sielc.com

Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and crystalline properties of this compound, complementing the information obtained from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including pigments like PR22. By analyzing the responses of atomic nuclei to a strong magnetic field and radiofrequency pulses, NMR yields comprehensive information about the types of atoms present and their spatial arrangement and connectivity within the PR22 molecule. Specifically, both proton (1H) and carbon-13 (13C) NMR spectroscopy can be employed to determine the positions of various substituent groups on the naphthalene (B1677914) core and other parts of the PR22 structure. Due to the often limited solubility of pigments, deuterated solvents such as DMSO are commonly used for sample preparation in NMR analysis. To enhance the confidence of structural assignments and avoid potential misinterpretations, experimental NMR data can be cross-referenced with results from computational simulations, such as those based on Density Functional Theory (DFT). While extensive detailed NMR data specifically for PR22 were not prominently featured in the search results, the application of NMR for the structural analysis of azo pigments is a well-established practice in chemical characterization.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a widely utilized technique for the identification and structural analysis of both organic and inorganic compounds based on their vibrational characteristics. unimi.itmdpi.com FTIR operates by measuring the absorption of infrared radiation across a range of wavelengths as it passes through or is reflected by a sample. unimi.itmdpi.com This interaction excites the vibrational modes of the molecular bonds within the sample, producing a spectrum that is uniquely characteristic of the compound's molecular structure and serves as a chemical fingerprint. mdpi.comresearchgate.net

For this compound, FTIR spectroscopy can reveal diagnostic absorption bands corresponding to its principal functional groups. These typically include vibrations associated with the azo linkage (-N=N-), hydroxyl groups (-OH), nitro groups (-NO2), amide linkages (-NH-C=O), and the aromatic rings present in its structure. researchgate.net FTIR analysis is readily performed on solid samples, making it particularly well-suited for the analysis of pigments in powder form or within solid matrices. unimi.it Common sampling techniques for solid pigments include Attenuated Total Reflection (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). mdpi.comresearchgate.net

Beyond basic identification, FTIR spectroscopy can contribute to the detailed structural analysis of PR22 and assist in the detection of other components or impurities that may be present in a pigment formulation. mdpi.comresearchgate.net Although extensive specific FTIR spectral data and detailed band assignments for PR22 were not comprehensively detailed in the provided search results, the effectiveness of FTIR for the structural characterization of organic pigments is broadly recognized and applied. unimi.itresearchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the crystalline structure, crystallographic phases, and other structural properties of materials. lcms.czmdpi.comsoeagra.com When a beam of X-rays interacts with a crystalline material, the X-rays are diffracted by the regularly spaced atoms within the crystal lattice. According to Bragg's law, diffraction occurs constructively only at specific angles, which are dependent on the spacing between the crystal planes and the wavelength of the incident X-rays. kci.go.kr The resulting diffraction pattern, typically presented as a diffractogram of intensity versus diffraction angle (2θ), is unique to the specific crystalline phase or mixture of phases present in the sample. mdpi.comkci.go.kr

For this compound, XRD analysis provides critical information about its solid-state form, including how the molecules are packed together in the crystal lattice. This technique can identify the specific crystallographic form (polymorph) of PR22, if multiple forms exist, and can reveal preferred orientation of crystals within a sample. kci.go.krrsc.org The positions and relative intensities of the peaks in the XRD pattern serve as a fingerprint for the crystalline structure of PR22. kci.go.kr

XRD is also valuable for assessing the degree of crystallinity of a pigment sample. Materials with higher crystallinity typically produce sharper and more intense diffraction peaks, while amorphous components contribute to a broad background signal. kci.go.kr XRD can be used to monitor changes in the crystalline structure or crystallinity that may occur during pigment synthesis, processing, or as a result of exposure to different environmental conditions. kci.go.krscielo.br For instance, studies on other pigments have demonstrated how mechanical treatments like milling can influence crystallinity and particle size, observable through alterations in their XRD patterns. kci.go.kr XRD is frequently used in combination with other analytical techniques, such as FTIR spectroscopy, to provide a more complete characterization of pigment materials, offering insights into both molecular structure and crystalline organization. mdpi.comresearchgate.net

X-ray Fluorescence Spectroscopy (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for identifying inorganic components and trace elements within a sample ijcs.ronih.gov. While XRF primarily detects elements and cannot directly identify organic molecules like this compound, it can provide valuable complementary information, especially when the pigment is part of a mixture or applied to a substrate nih.govtobunken.go.jp.

In the analysis of pigments, XRF can reveal the presence of inorganic elements that might be associated with the pigment, either as part of its synthesis, as impurities, or as components of a mixture (e.g., with inorganic pigments or fillers) ijcs.rochimia.ch. For instance, in studies of red pigments in cultural heritage, XRF has been used to identify elements like mercury (in cinnabar), lead (in red lead or lead white), and iron (in iron oxides) tobunken.go.jpchimia.chresearchgate.net. The presence or absence of specific elements can help differentiate between various red pigments, although organic pigments like this compound, being primarily composed of lighter elements (C, H, N, O), are not directly detectable through their principal components by standard XRF ijcs.rotobunken.go.jp. However, trace metal impurities or elements from associated inorganic compounds can be identified ijcs.rochimia.ch.

Studies utilizing XRF for pigment analysis often involve portable XRF instruments for in situ measurements, particularly in the analysis of artworks nih.govchimia.ch. These studies highlight that interpreting XRF data for pigments can be challenging due to potential interference from the substrate or overlying layers nih.govtobunken.go.jp.

Microscopic and Imaging Techniques

Microscopic and imaging techniques are crucial for visualizing the physical characteristics of this compound particles, including their shape, size, and how they are dispersed or aggregated.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

The particle size and morphology of pigments significantly influence their color properties, dispersibility, and performance in various applications kci.go.kr. SEM analysis can show how synthesis conditions or post-synthesis treatments, such as milling or recrystallization, affect the physical form of the pigment kci.go.krkci.go.kr. For example, studies on other organic pigments like Pigment Red 57:1 have used SEM to observe variations in particle aggregation based on synthesis parameters kci.go.krkci.go.kr. Similarly, SEM has been employed to characterize the morphology of Pigment Red 122 particles and to assess the effectiveness of encapsulation techniques researchgate.net.

Research indicates that the particle size of organic pigments in applications like tattoo inks can range from tens to hundreds of nanometers canada.ca. SEM is instrumental in visualizing these particle sizes and morphologies, providing essential data for understanding the pigment's behavior.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the analysis of the internal structure and nanostructure of pigment particles mdpi.com. TEM can reveal details about the crystallinity, primary crystallite size, and the arrangement of molecules within individual pigment particles researchgate.netkci.go.krijcce.ac.ir.

TEM is particularly valuable for studying nanopigments, providing direct visualization of nanoparticles and confirming their size and morphology at the nanoscale ijcce.ac.ir. Studies on the synthesis of nanoparticulate organic pigments, such as Permanent Red 24 (an azo dye), have utilized TEM to image the resulting nanoparticles and assess their uniformity and size distribution ijcce.ac.ir. In the context of this compound, TEM could be used to investigate the fine details of its crystal structure and the morphology of very small particles or aggregates. For instance, a study comparing synthesized and commercial this compound used TEM to show differences in the aggregation of primary crystallites, correlating with observed differences in sedimentation behavior uni-regensburg.de.

Radiolabeling Techniques in Research

Radiolabeling involves incorporating a radioactive isotope into a molecule to trace its path and quantify its presence in various systems amerigoscientific.com. While not a direct analytical method for identifying the chemical structure of this compound, radiolabeling techniques are valuable research tools for studying its distribution, migration, and potential degradation in complex environments, such as biological systems or materials researchgate.net.

Studies investigating the fate of pigments in the body, particularly in the context of tattoo inks, have employed radiolabeling to track pigment migration canada.caresearchgate.net. For example, research using radiolabeled Pigment Yellow 12 (a diarylide yellow pigment) in rats showed limited oral absorption, with most of the radiolabel excreted in feces canada.ca. Similarly, studies have used radiolabeled this compound to estimate its clearance and distribution after application researchgate.net. These techniques provide quantitative data on how much of the pigment remains at the application site, how much is transported to other parts of the body, and over what time frame researchgate.net. This information is crucial for understanding the bioavailability and potential systemic exposure to the pigment.

Radiolabeling studies, while not providing structural identification, contribute significantly to the understanding of the in vivo behavior and persistence of pigments like this compound.

Ecotoxicology and Environmental Fate of Pigment Red 22

Environmental Degradation and Persistence

The persistence of pigments in the environment is a key concern due to their inherent stability, designed for durability in various applications. openbiotechnologyjournal.com

Hydrolysis

Due to the low solubility of azo pigments like Pigment Red 22 in water, hydrolysis is not considered a significant environmental degradation pathway for these compounds. mst.dkrsc.org Highly hydrophobic substances like pigments are generally resistant to hydrolysis in the environment. mst.dk

Biodegradation (e.g., Fungal Decolorization)

Biodegradation of azo pigments is generally considered insignificant, at least in short-term studies, suggesting they are not readily or inherently biodegradable. mst.dk While intracellular biodegradation by bacteria is unlikely due to the large molecular size of pigments, there might be a potential for biodegradation through extracellular enzymes or when the pigments are dispersed in reagents. mst.dk The stability of synthetic dyes, including azo dyes, makes them persistent in natural environments. openbiotechnologyjournal.com Anaerobic degradation of azo pigments in aqueous environments has limited documentation, although some azo dyes are known to degrade under anoxic conditions via the reduction of the azo bond. canada.ca

Adsorption to Sludge and Sediment

Due to their physico-chemical properties, such as high log Kow, pigments are assumed to adsorb strongly to solid matrices. mst.dk This strong adsorption indicates that a significant percentage, estimated to be at least 80% to 98%, is likely to adsorb to sludge and sediment. mst.dk According to technical guidance documents, an adsorption of approximately 92% may be expected. mst.dk This strong adsorption means that pigments tend to accumulate in the soil/sediment/sludge fraction of the environment. mst.dk

Bioavailability and Bioaccumulation Potential

The bioavailability of pigments, including this compound, is generally considered low to negligible due to their very low solubility in water and octanol, as well as their large molecular size and particulate nature. mst.dkcanada.caopenbiotechnologyjournal.comindustrialchemicals.gov.au While high log Kow values might suggest a tendency for bioaccumulation, studies have shown very low bioaccumulation factors (BCF) for tested pigments. mst.dk For instance, pigments with cross-sectional diameters of 0.97 and 1.68 nm showed log BCFs of 0.48 and 0.70, respectively (MITI standard). mst.dk This apparent inconsistency is attributed to the limited potential for these pigments to be stored in lipids, as indicated by their low solubility in n-octanol and their large molecular size. mst.dk Furthermore, the extremely low dissolution rates of highly insoluble hydrophobic solids mean that reaching equilibrium with water can take considerable time, potentially months or even years, further limiting bioavailability. mst.dk

Despite the generally low bioavailability, some studies suggest that this compound may have a sufficient level of bioavailability or potential for degradation to elicit a genotoxic response in certain in vitro assays. industrialchemicals.gov.au There is also evidence that this compound in tattoo inks can be reduced by dithionite (B78146) to form 2,4-toluenediamine, and the azo bond can be cleaved by exposure to UVB and sunlight when dissolved in organic solvents, forming aromatic amines. industrialchemicals.gov.au

Release Routes to Environmental Compartments (e.g., Soil, Water, Atmosphere)

Release of pigments to the environment can occur during production, processing, and the use and disposal phases of products containing them. During the use phase, the predominant release route is assumed to be to landfills, with no significant release to wastewater expected from the consumption of end-products. mst.dk

Due to their extremely low water solubility, only negligible amounts of pigments are expected to reach open waters. mst.dk Pigments tend to be found in the soil, sediment, or sludge fractions due to precipitation. mst.dk

Potential release routes to the atmosphere may exist for pigments bound to particulate matter in soil or sludge from landfills or agricultural fields where sludge is used as fertilizer, or from waste incineration and processing industry emissions. mst.dkmst.dk However, this release route is not considered very important due to the physical-chemical properties of pigments, and the atmospheric release is generally assumed to be negligible. mst.dkmst.dk

Agricultural fields fertilized with sludge and landfills can also be release routes for pigments to soil and groundwater. mst.dk

Environmental CompartmentPrimary Release RoutesExpected Distribution
WaterNegligible release from use phase; potential release from production/processing.Very low concentrations due to low solubility.
Soil/Sediment/SludgeLandfills, agricultural fields (via sludge), precipitation from water.Accumulation due to strong adsorption.
AtmosphereParticulate matter from landfills, sludge-fertilized fields, incineration, processing.Assumed negligible due to physical-chemical properties.

Human Toxicology and Health Implications of Pigment Red 22

Toxicological Assessments

Toxicological assessments of Pigment Red 22 involve both in vitro and in vivo studies to evaluate its potential hazards.

In vivo Toxicity Studies (e.g., Repeated Dose Toxicity, Reproduction/Developmental Toxicity Screening)

In vivo toxicity studies provide information on the potential adverse effects of a substance in living organisms. A combined repeated dose toxicity study with reproduction/developmental toxicity screening (OECD TG 422) was conducted in Sprague Dawley rats administered this compound daily by gavage at doses of 0, 100, 300, or 1000 mg/kg body weight/day. industrialchemicals.gov.aunihs.go.jp In this study, conducted over 37 days for males and approximately 40 days for females, no mortality or signs of toxicity were observed. industrialchemicals.gov.au An increase in liver weight was noted in both sexes at the highest dose of 1000 mg/kg body weight/day. nihs.go.jp Based on these findings, the No Observed Effect Level (NOEL) for repeated dose toxicity was considered to be 300 mg/kg body weight/day for both sexes. nihs.go.jp Regarding reproductive and developmental toxicity, this compound had no observed effects on relevant parameters, including mating index, fertility index, gestation length, or offspring viability, up to the highest dose tested (1000 mg/kg body weight/day). nihs.go.jp The NOEL for reproductive and developmental toxicity was considered to be 1000 mg/kg body weight/day for parental animals and offspring. nihs.go.jp

Table 1: Summary of In vivo Toxicity Study Findings for this compound

Study TypeSpecies/StrainRoute of AdministrationDoses (mg/kg bw/day)Key FindingsNOEL (mg/kg bw/day)Citation
Combined Repeated Dose Toxicity and Reproduction/Developmental Toxicity Screening (OECD TG 422)Sprague Dawley RatsOral (gavage)0, 100, 300, 1000Increased liver weight at 1000 mg/kg bw/day; No effects on reproductive/developmental parameters.300 (repeated dose), 1000 (reproduction/developmental) industrialchemicals.gov.aunihs.go.jp

Formation of Carcinogenic Aromatic Amines as Degradation Products

A significant concern regarding azo pigments like this compound is their potential to degrade and form aromatic amines, some of which are known carcinogens. industrialchemicals.gov.aumst.dksci-hub.se The reductive cleavage of the azo bond (-N=N-) can lead to the formation of these amines. industrialchemicals.gov.aumst.dk

Based on data for PR 22, the degradation product 5-nitro-o-toluidine may be released, which can be further reduced to 2,4-toluenediamine (2,4-TDA), a known carcinogen. industrialchemicals.gov.au

Correlation with Tattoo Inks and Laser Treatment

This compound has been identified in tattoo inks. industrialchemicals.gov.au In the context of tattoos, the degradation of pigments can occur due to various factors, including metabolism, sunlight, and laser irradiation used for tattoo removal. industrialchemicals.gov.ausci-hub.serejuvatek.com.au

In vivo studies have demonstrated that this compound breaks down under laser irradiation, producing aromatic amines. industrialchemicals.gov.au In vitro studies have also shown that UVB and sunlight can degrade this pigment to form aromatic amines. industrialchemicals.gov.au Laser treatment, in particular, can cause the breakdown of pigment particles into smaller fragments, potentially increasing the bioavailability of degradation products. rejuvatek.com.auresearchgate.net Experiments have indicated that potentially hazardous compounds such as 2-methyl-5-nitroaniline, 4-nitrotoluene (B166481), 2,5-dichloroaniline, and 1,4-dichlorobenzene (B42874) may be generated upon Nd:YAG laser treatment of PR 22. researchgate.netresearchgate.net The formation of these degradation products, some of which are carcinogenic, poses a potential risk to individuals with tattoos containing this compound, especially when undergoing laser removal. industrialchemicals.gov.aurejuvatek.com.au

Allergic Reactions and Skin Sensitization

Red tattoo pigments, including azo pigments, are frequently implicated in allergic reactions. researchgate.netd-nb.infonih.govnih.gov this compound has been identified as one of the predominant contributors to chronic allergic reactions observed in red tattoos. researchgate.netnih.gov These reactions can manifest in various ways, including itching, swelling, eczematous, granulomatous, and sarcoidal reactions. nih.gov The allergen responsible for the reaction might be a degradation product of the pigment. nih.gov While allergic reactions often occur locally within the tattooed area, generalized rashes or eczemas have also been reported. nih.gov Laser treatment of tattoos can potentially trigger an amplified allergic response due to the rapid release of pigment particles. researchgate.net

Pigment Concentration and Clearance in Biological Tissues (e.g., Tattooed Skin)

Following tattooing, a significant amount of pigment is injected into the dermis. researchgate.netresearchgate.net Studies have attempted to quantify the concentration of pigments in tattooed skin and assess their clearance over time.

In excised pig and human skin tattooed with this compound, the pigment concentration ranged from approximately 0.60 to 9.42 mg/cm², with a mean value of 2.53 mg/cm², immediately after tattooing. researchgate.netresearchgate.net However, this initial concentration decreases over time. researchgate.netnih.gov Studies in mice have shown that about 32% of intradermally injected this compound was cleared from the skin within 42 days after tattooing. researchgate.netd-nb.info Exposure to simulated solar radiation almost doubled this clearance rate in mice, suggesting pigment degradation and rapid clearance of metabolites. d-nb.info

In human skin biopsies taken years after tattooing, the mean pigment concentration of red pigments, including this compound, was found to be significantly lower, at 0.077 ± 0.046 mg/cm². researchgate.netnih.gov This suggests a substantial decrease in pigment concentration in the skin over time, with estimates of 87% to 99% clearance of the initial pigment concentration. researchgate.netnih.gov The clearance of pigment from the tattooed site occurs through various mechanisms, including transportation via the lymphatic system and potential decomposition within the skin. d-nb.inforesearchgate.netnih.gov Despite the clearance, the major part of the injected pigment is either decomposed in the skin or migrates within the body, which may pose a health risk. researchgate.netnih.gov

Table 2: Pigment Concentration and Estimated Clearance in Tattooed Skin

Tissue TypeTime After TattooingPigment Concentration (mg/cm²)Estimated Clearance (%)Citation
Excised Pig/Human SkinImmediately After Tattooing0.60 - 9.42 (mean 2.53)- researchgate.netresearchgate.net
Mouse Skin42 Days-~32% researchgate.netd-nb.info
Human Skin BiopsiesYears0.077 ± 0.04687 - 99% researchgate.netnih.gov

Computational Chemistry and Modeling of Pigment Red 22

Molecular Dynamics (MD) Simulations for Polymer Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the interactions between Pigment Red 22 molecules and polymer matrices. MD simulations can help predict the dispersion behavior of pigment particles within a polymer, which is crucial for achieving desired color strength, opacity, and mechanical properties of the final product. By simulating the movement and interactions of atoms and molecules over time, researchers can gain insights into the dynamics of the pigment-polymer interface. MD simulations can explore the microscopic behavior of particles at the atomic level to reveal aggregation mechanisms in various media, including aqueous solutions. nih.gov This method is also widely used to study the interaction mechanisms between different materials. nih.gov

Force Field Selection (e.g., COMPASS III)

Accurate MD simulations rely heavily on the selection of an appropriate force field. A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms and molecules. The Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field, including its newer version COMPASS III, is often employed in simulations involving organic molecules and polymers. researchgate.net3ds.com COMPASS III is an ab initio force field designed for accurate and simultaneous prediction of properties for a broad range of molecules. 3ds.com It has been shown to yield enhanced results compared to various other force fields for properties like lattice energies and densities of molecular crystals. 3ds.com For geometry optimization in simulations, the COMPASS III force field is frequently utilized. researchgate.net

Prediction of Dispersion Homogeneity and Interfacial Adhesion

MD simulations, in conjunction with suitable force fields like COMPASS III, can be used to predict the dispersion homogeneity of this compound within a polymer matrix, such as polyethylene (B3416737). Dispersion homogeneity is critical for preventing pigment aggregation, which can lead to reduced color performance and affect the mechanical properties of the material. Furthermore, these simulations can predict the interfacial adhesion between the pigment particles and the polymer chains. Strong interfacial adhesion is desirable for good mechanical reinforcement and long-term stability of the colored polymer. The interaction between the pigment and the polymer at the interface of the solid and liquid phases is very important, as its intensity determines the dispersion of solid particles in this medium and the nature of the resulting combined structure "solid phase–polymer". mdpi.com

Validation of Computational Models through Experimental Techniques (e.g., SEM with EDS)

Computational modeling results, such as predictions of dispersion and adhesion, need to be validated experimentally to ensure their accuracy and reliability. Techniques like Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) are valuable for this purpose. mdpi.com SEM provides high-resolution images of the pigment dispersion within the polymer matrix, allowing for visual assessment of homogeneity and aggregate size. mdpi.com EDS provides elemental analysis, which can be used to map the distribution of elements specific to the pigment (e.g., sulfur from this compound) and the polymer (e.g., carbon from polyethylene), thereby quantitatively assessing the dispersion and the nature of the interface. Comparing simulated structures and experimental observations from techniques like SEM and EDS helps refine computational models. researchgate.net

Electronic Structure Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules and condensed phases. sathyabama.ac.in DFT calculations can be applied to this compound to analyze its electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO). sathyabama.ac.inajol.info This analysis provides insights into the molecule's reactivity and potential interactions.

Regulatory Science and Safety Assessment of Pigment Red 22

International and National Regulatory Status

The regulatory status of Pigment Red 22 (CI 45380) varies across different jurisdictions and depends heavily on its intended application.

In the United States, this compound, also known as D&C Red No. 22, and its lake form (Red 22 Lake) are subject to certification by the Food and Drug Administration (FDA) for use as coloring agents in drugs and cosmetics. cosmeticsinfo.orgpaulaschoice.co.uk The FDA has reviewed the safety of these ingredients and determined they can be safely used in drugs and cosmetics when they conform to FDA specifications. cosmeticsinfo.org However, these colorants are not permitted for use in products intended for the eye area. cosmeticsinfo.org The FDA's regulatory status list indicates that D&C Red No. 22 (CAS Reg. No. 17372-87-1) is permanently listed and requires certification for use in drugs generally and cosmetics generally. fda.govfda.gov

In the European Union, this compound and Red 22 Lake are listed as CI 45380 in the Cosmetics Directive and are permitted for use as coloring agents in all cosmetics and personal care products under specific purity constraints, limiting the levels of certain related impurities. cosmeticsinfo.org The European Cosmetic Directive (EC) No 1223/2009 governs cosmetic products in the EU. neelikon.com The REACH Regulation (EC) No. 1907/2006 also plays a significant role in the regulation of chemicals, including pigments, within the EU. europa.eucosichem.de Substances manufactured or imported in quantities of one tonne or more per year in the European Economic Area (EEA) must be registered under REACH. europa.eu

Some countries regulate tattoo inks based on the Council of Europe Resolution ResAP(2008)1, which outlines requirements and criteria for the safety of tattoos and permanent make-up. industrialchemicals.gov.au ResAP(2008)1 does not permit the use of this compound in tattoo ink preparations. industrialchemicals.gov.au Despite this, chemical analysis has confirmed the presence of this compound in some tattoo inks. industrialchemicals.gov.au As of January 2022, the chemical safety of tattoo inks in the EU is regulated via the REACH Regulation, which includes restrictions on thousands of chemical substances based on the precautionary principle for substances that are carcinogenic, mutagenic, reprotoxic, or sensitizing, or based on risk assessments. nvwa.nl

This compound also meets the specifications of Japanese regulations and Chinese standards for cosmetic products. neelikon.com

Safety Data Requirements for Chemical Registration

Chemical registration processes, such as REACH in the EU and regulations under the Toxic Substances Control Act (TSCA) in the US, require manufacturers and importers to provide comprehensive safety data.

Under REACH, companies manufacturing or importing substances in the EU/EEA in quantities of one tonne or more per year are required to register these substances with the European Chemicals Agency (ECHA). europa.eueuropa.eu The registration dossier must include a technical dossier and, for quantities of 10 tonnes or more per year, a chemical safety report. europa.eu Registrants must collect all relevant and available physicochemical, toxicological, and ecotoxicological information on the substance. europa.eu If existing data are insufficient, additional testing may be required, with emphasis on considering alternative methods before vertebrate animal testing. europa.eu Safety Data Sheets (SDS) are a critical component of chemical safety communication under REACH, providing detailed information on hazards, safe handling, storage, and disposal. cosichem.dethechemicalengineer.comfreyrsolutions.com The format and content of SDS are outlined in Annex II of the REACH regulation, as updated by Regulation (EU) 2020/878. cosichem.dethechemicalengineer.com

In the United States, the Chemical Data Reporting (CDR) rule under TSCA requires manufacturers (including importers) to report information on the production and use of chemicals in commerce when production volumes meet certain thresholds, generally 25,000 lbs or more per site annually. epa.gov This data supports EPA's risk screening, risk assessment, prioritization, evaluation, and management activities. epa.gov For pesticides, which are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), extensive data are required for registration by the EPA, including product chemistry, toxicology, ecological effects, and human exposure. reach24h.comepa.govorst.edu While this compound is primarily a colorant, the general principles of data submission for chemical registration highlight the types of information regulatory bodies require to assess potential risks.

Risk Assessment Frameworks

Risk assessment frameworks provide a structured approach to evaluating the potential hazards and exposures associated with chemical substances and determining the likelihood of adverse effects.

A general framework for conducting environmental risk assessments of chemicals involves compiling discharge data and assessing potential environmental impacts. nepc.gov.au For human health risk assessment, frameworks typically involve hazard identification, dose-response assessment, exposure assessment, and risk characterization. For color additives used in specific applications like medical devices, screening-level risk assessments may be conducted by deriving tolerable intake values and modeling exposure based on factors like diffusion through the material. nih.gov

In the context of REACH, a chemical safety assessment (CSA) is required for registered substances in quantities of 10 tonnes or more per year. europa.eu The CSA involves assessing hazards and identifying conditions under which risks are controlled, documented in a chemical safety report. europa.eu The European Chemicals Agency (ECHA) and the US Environmental Protection Agency (EPA) utilize risk assessment in their regulatory processes. epa.govontosight.ai

For pigments and dyes, risk assessment frameworks consider factors such as chemical properties, environmental fate, hazards, uses, and exposures. canada.ca The ecological risk classification of organic substances (ERC), for example, employs multiple metrics for hazard and exposure to classify the potential ecological risk. canada.ca

Considerations for Specific Applications (e.g., Cosmetics, Tattoo Inks)

The safety assessment of this compound in specific applications like cosmetics and tattoo inks involves additional considerations due to the nature of exposure and regulatory frameworks tailored to these product types.

For cosmetics, as mentioned earlier, this compound (D&C Red No. 22) and its lake are approved for use in the US with restrictions on the eye area. cosmeticsinfo.org In the EU, CI 45380 is permitted in all cosmetic products under specific purity requirements. cosmeticsinfo.org The safety of cosmetic ingredients is reviewed by bodies like the Cosmetic Ingredient Review (CIR) Expert Panel in the US, although the CIR has deferred evaluation of D&C Red 22 because its safety has been assessed by the FDA. cosmeticsinfo.org

Tattoo inks present unique challenges for safety assessment as they are injected into the dermis, leading to long-term exposure. d-nb.info While tattoo inks are considered cosmetics in the US, no tattoo pigments have been approved by the FDA for use in tattoo inks. bfr-akademie.de The FDA has identified this compound in tattoo inks during surveys. bfr-akademie.de In the EU, tattoo inks are regulated under REACH, with restrictions on numerous substances. nvwa.nlbund.de ResAP(2008)1 of the Council of Europe does not permit the use of this compound in tattoo inks. industrialchemicals.gov.au Despite regulatory efforts, pigments used in tattoo inks are often manufactured for other applications, and their safety for intradermal injection may not have been specifically evaluated by the manufacturers. d-nb.info Concerns regarding tattoo inks include the potential for adverse reactions, the presence of impurities, and the possible degradation of pigments in the skin. industrialchemicals.gov.aunvwa.nld-nb.info

The assessment of substances in tattoo inks may involve considering potential degradation products and their toxicity. d-nb.info Risk assessment approaches for tattoo inks may need to account for the unique exposure scenario of intradermal injection, which can lead to stronger reactions at lower doses compared to dermal application. nvwa.nld-nb.info

Here is a summary table of the regulatory status of this compound in different regions and applications based on the search results:

Region/ApplicationRegulatory Status HighlightsKey Regulations/Considerations
United States Approved for use in drugs and cosmetics (D&C Red No. 22, Red 22 Lake), subject to FDA certification and specifications. Not permitted for eye area use.FDA (Food, Drug, and Cosmetic Act), 21 CFR Parts 73, 74, 81, 82. cosmeticsinfo.orgpaulaschoice.co.ukfda.govfda.gov TSCA (Chemical Data Reporting). epa.gov FIFRA (for pesticides, general data requirements applicable to chemicals). reach24h.comepa.govorst.edu
European Union Permitted in cosmetics (CI 45380) under specific purity constraints. Regulated under REACH. Not permitted in tattoo inks according to ResAP(2008)1.REACH Regulation (EC) No. 1907/2006 (Registration, Evaluation, Authorisation and Restriction of Chemicals). europa.eucosichem.deeuropa.euthechemicalengineer.comfreyrsolutions.com Cosmetics Directive (EC) No 1223/2009. cosmeticsinfo.orgneelikon.com Council of Europe Resolution ResAP(2008)1 (Tattoo Inks). industrialchemicals.gov.au
Japan Meets specifications for cosmetic products (INCI name Aka404). neelikon.comindustrialchemicals.gov.auJapanese regulations for cosmetic products. neelikon.com
China Meets standards for cosmetic products. neelikon.comChinese Standards for Cosmetic Products. neelikon.com
Tattoo Inks Generally not approved by FDA in the US. bfr-akademie.de Not permitted in the EU according to ResAP(2008)1, but regulated under REACH. industrialchemicals.gov.aunvwa.nlbund.deUS FDA considerations for cosmetics. bfr-akademie.de EU REACH Regulation (Entry 75 of Annex XVII). nvwa.nlbund.de Council of Europe Resolution ResAP(2008)1. industrialchemicals.gov.au

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pigment Red 22, and how can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : this compound is typically synthesized via diazotization and coupling reactions. To optimize yield, systematically vary parameters such as temperature (10–25°C for diazotization), pH (4–6 for coupling), and solvent polarity. Use Design of Experiments (DoE) to identify critical factors. Characterize purity via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 500–550 nm) and compare against reference spectra . Reproducibility requires detailed documentation of stoichiometry, reaction times, and purification steps (e.g., recrystallization solvents) in supplementary materials .

Q. Which spectroscopic techniques are essential for characterizing this compound's structural properties, and how should data from these methods be interpreted?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax in dimethylformamide (DMF) to confirm chromophore integrity (expected range: 480–520 nm).
  • FTIR : Identify functional groups (e.g., azo bonds at ~1500 cm⁻¹, aromatic C-H stretches at ~3000 cm⁻¹).
  • NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in deuterated DMSO to resolve substituent positions.
    Cross-validate data with computational simulations (e.g., DFT for vibrational modes) to avoid misinterpretation .

Q. How should researchers design experiments to assess this compound's stability under varying environmental conditions (e.g., light, heat)?

  • Methodological Answer :

  • Light Stability : Expose samples to xenon-arc lamps (ISO 11341) and monitor colorimetric changes (ΔE < 2 via CIELAB).
  • Thermal Stability : Use Thermogravimetric Analysis (TGA) at 10°C/min under nitrogen. Correlate decomposition temperatures (Td) with DSC endotherms.
    Include controls (e.g., unexposed samples) and triplicate measurements to ensure statistical robustness .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound's photodegradation pathways, and how can conflicting data on degradation products be resolved?

  • Methodological Answer :

  • Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify degradation products (e.g., nitroso derivatives or aromatic amines).
  • Apply Kinetic Monte Carlo simulations to model degradation pathways under UV irradiation.
    Resolve contradictions by standardizing experimental conditions (e.g., irradiance levels, solvent systems) and validating findings through inter-laboratory studies .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?

  • Methodological Answer :

  • Conduct a meta-analysis of existing TGA/DSC data, normalizing for heating rates and atmosphere (e.g., oxidative vs. inert).
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design flaws, such as insufficient sample purity checks or calibration errors .
  • Propose a unified testing protocol (Table 1):
ParameterStandardization Requirement
Heating Rate10°C/min (±1°C)
AtmosphereNitrogen flow (50 mL/min)
Sample Mass5–10 mg (to avoid self-heating)

Q. What advanced computational modeling approaches are suitable for predicting this compound's interactions in polymer matrices, and how should these models be validated experimentally?

  • Methodological Answer :

  • Use Molecular Dynamics (MD) simulations with force fields (e.g., COMPASS III) to predict dispersion homogeneity and interfacial adhesion in polyethylene.
  • Validate via Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) to map elemental distribution (e.g., sulfur from pigment vs. carbon from polymer) .
  • Compare simulated and experimental Glass Transition Temperatures (Tg) using Differential Scanning Calorimetry (DSC) .

Q. How can researchers address gaps in understanding the cytotoxicity of this compound derivatives using in vitro models?

  • Methodological Answer :

  • Design dose-response assays (0–100 µM) on human keratinocytes (HaCaT cells) using MTT viability tests.
  • Apply High-Content Screening (HCS) to assess oxidative stress (e.g., ROS via DCFH-DA fluorescence).
  • Use ANOVA with post-hoc Tukey tests (p < 0.05) to analyze data, ensuring compliance with statistical reporting standards (e.g., avoiding "significant" without p-values) .

Tables for Methodological Reference

Table 1 : Standardized Protocol for Thermal Stability Testing of this compound
(Referenced in FAQ 5)

ParameterStandardization Requirement
Heating Rate10°C/min (±1°C)
AtmosphereNitrogen flow (50 mL/min)
Sample Mass5–10 mg
Instrument CalibrationASTM E967 for DSC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.